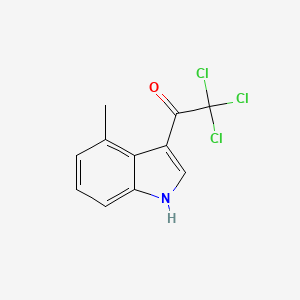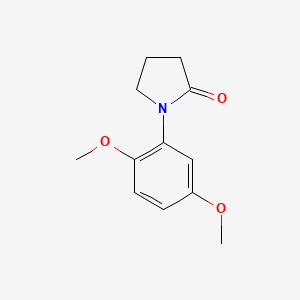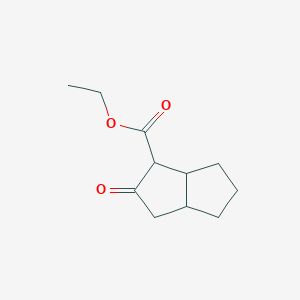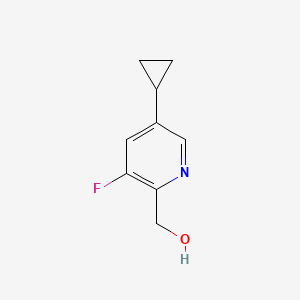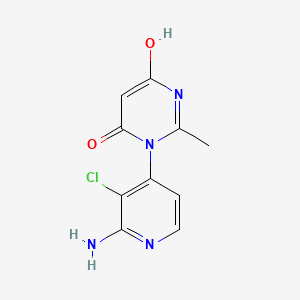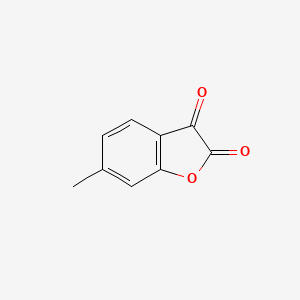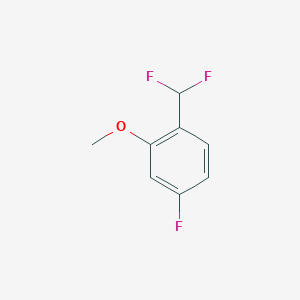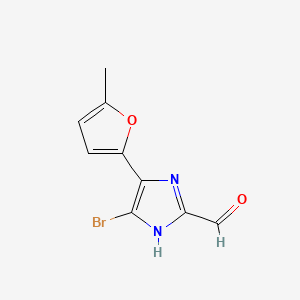
2,2-Dibromo-1-(2-pyrimidinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(2-pyrimidinyl)ethanone is an organic compound with the molecular formula C6H4Br2N2O. It is a brominated derivative of ethanone, featuring a pyrimidinyl group attached to the carbonyl carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2-pyrimidinyl)ethanone typically involves the bromination of 1-(2-pyrimidinyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds via electrophilic addition of bromine to the carbon-carbon double bond, resulting in the formation of the dibromo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(2-pyrimidinyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted ethanones.
Reduction Reactions: The compound can be reduced to 1-(2-pyrimidinyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Applications De Recherche Scientifique
2,2-Dibromo-1-(2-pyrimidinyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-(2-pyrimidinyl)ethanone involves its interaction with nucleophiles, leading to substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbonyl carbon. This compound can also undergo reduction and oxidation reactions, altering its chemical structure and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,2-Dibromo-1-(2-pyrimidinyl)ethanone is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This differentiates it from other dibromo ethanones that contain different aromatic or heteroaromatic groups .
Propriétés
Formule moléculaire |
C6H4Br2N2O |
|---|---|
Poids moléculaire |
279.92 g/mol |
Nom IUPAC |
2,2-dibromo-1-pyrimidin-2-ylethanone |
InChI |
InChI=1S/C6H4Br2N2O/c7-5(8)4(11)6-9-2-1-3-10-6/h1-3,5H |
Clé InChI |
LFUODLNWIVFNLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


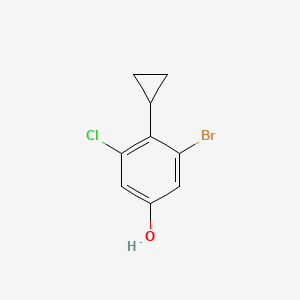
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15336051.png)
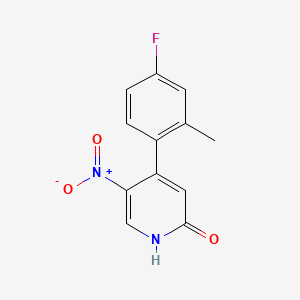
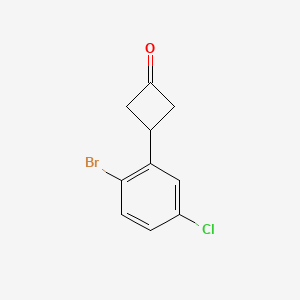
![3-Hexylthieno[3,2-b]thiophene](/img/structure/B15336076.png)
